molecular formula C18H21N5O2 B2929553 2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide CAS No. 2176202-01-8

2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide

Cat. No. B2929553
CAS RN: 2176202-01-8
M. Wt: 339.399
InChI Key: AVOFXMYSNARQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyridopyrimidines involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . An alternative synthetic route involves the reaction of morpholinylchalcones with 6-aminothiouracil to construct a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of morpholinylchalcones with 6-aminothiouracil . The latter thiones reacted with the appropriate hydrazonoyl chloride to give the corresponding pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .

Scientific Research Applications

Synthesis and Characterization

  • New Compound Synthesis : A study by Zaki, Radwan, and El-Dean (2017) described the synthesis of new heterocyclic compounds, including tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, through acetylation and nucleophilic substitution reactions, leading to compounds potentially useful for pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).

Antimicrobial Activity

  • Antimicrobial Derivatives : Devarasetty et al. (2019) synthesized novel benzamide derivatives of dihydropyrimidone carboxamide, showing significant antimicrobial activity against various bacterial and fungal strains, highlighting the potential of morpholine substituted dihydropyrimidone carboxamides in antimicrobial applications (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

Cancer Research

  • Cancer Cell Line Inhibition : Liu et al. (2016) conducted a study on novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives. They found that several compounds exhibited moderate cytotoxicity against cancer cell lines, providing insights into structure-activity relationships and the impact of chemical modifications on pharmacological efficacy (Liu, Wang, Sun, Wang, Zhu, & Zheng, 2016).

Synthetic Methods and Reactions

  • Heterocyclic Compound Synthesis : Zaki et al. (2020) described a method for synthesizing novel 4-cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione and its derivatives, showcasing the versatility of amino-carboxamides in synthesizing heterocyclic rings. This method has potential for creating compounds with antibacterial and antifungal properties (Zaki, El-Dean, Radwan, & Ammar, 2020).

Pharmaceutical Applications

  • Antitumor Evaluation : Muhammad et al. (2017) prepared new morpholinylchalcones and evaluated their in vitro activity against lung cancer and hepatocellular carcinoma cell lines. Some compounds showed promising activities, indicating potential in antitumor drug development (Muhammad, Edrees, Faty, Gomha, Alterary, & Mabkhot, 2017).

Mechanism of Action

Target of Action

Pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been identified as inhibitors of protein tyrosine kinases and phosphatidylinositol 3-kinase (PI3K) . These enzymes play crucial roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

It’s known that pyrido[2,3-d]pyrimidines can inhibit the activity of their target enzymes, thereby disrupting the signaling pathways they regulate . This can lead to changes in cellular processes controlled by these pathways.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it acts as an inhibitor of protein tyrosine kinases and PI3K, it could affect pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell cycle progression, survival, and growth .

Pharmacokinetics

The bioavailability of similar compounds can be influenced by factors such as their chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. If it inhibits protein tyrosine kinases and PI3K, it could potentially suppress cell growth and proliferation, induce cell cycle arrest, or promote apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs could lead to drug-drug interactions, affecting the compound’s pharmacokinetics and pharmacodynamics .

properties

IUPAC Name

2-morpholin-4-yl-N-phenyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-18(20-15-6-2-1-3-7-15)23-8-4-5-14-13-19-17(21-16(14)23)22-9-11-25-12-10-22/h1-3,6-7,13H,4-5,8-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOFXMYSNARQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)NC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.